C20 Triaromatic sterane C20 Triaromatic sterane
Brand Name: Vulcanchem
CAS No.: 81943-50-2
VCID: VC8297024
InChI: InChI=1S/C20H20/c1-3-20(2)13-12-18-17-9-8-14-6-4-5-7-15(14)16(17)10-11-19(18)20/h4-11H,3,12-13H2,1-2H3/t20-/m1/s1
SMILES: CCC1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C
Molecular Formula: C20H20
Molecular Weight: 260.4 g/mol

C20 Triaromatic sterane

CAS No.: 81943-50-2

Cat. No.: VC8297024

Molecular Formula: C20H20

Molecular Weight: 260.4 g/mol

* For research use only. Not for human or veterinary use.

C20 Triaromatic sterane - 81943-50-2

Specification

CAS No. 81943-50-2
Molecular Formula C20H20
Molecular Weight 260.4 g/mol
IUPAC Name (17R)-17-ethyl-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene
Standard InChI InChI=1S/C20H20/c1-3-20(2)13-12-18-17-9-8-14-6-4-5-7-15(14)16(17)10-11-19(18)20/h4-11H,3,12-13H2,1-2H3/t20-/m1/s1
Standard InChI Key LMBRVEKVXRTMGS-HXUWFJFHSA-N
Isomeric SMILES CC[C@@]1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C
SMILES CCC1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C
Canonical SMILES CCC1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C

Introduction

Structural Characteristics of C20 Triaromatic Sterane

Molecular Architecture

C20 Triaromatic sterane features a fused tetracyclic system with three fully aromatic rings (Figure 1). The IUPAC name, (17R)17-ethyl-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene(17R)-17\text{-ethyl-17-methyl-15,16-dihydrocyclopenta}[a]\text{phenanthrene}, reflects its stereochemical configuration and substituent arrangement . The compound’s planar structure enhances its stability under high-temperature conditions, making it resistant to microbial degradation and oxidative processes.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC20H20\text{C}_{20}\text{H}_{20}
Molecular Weight260.373 g/mol
Exact Mass260.157 g/mol
LogP5.606
Canonical SMILESCCC1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C
Isomeric SMILESCC[C@@]1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C

The stereochemistry at the C17 position (RR-configuration) is critical for its biological origin, as eukaryotic organisms predominantly produce sterols with this configuration .

Synthesis and Production Pathways

Natural Formation Mechanisms

C20 Triaromatic sterane originates from the diagenetic and catagenetic alteration of sterols in organic-rich sediments. During thermal maturation (60150C60–150^\circ \text{C}), clay minerals catalyze the aromatization of steroidal precursors, progressively converting monoaromatic and diaromatic intermediates into triaromatic structures . This process is governed by first-order kinetics, with reaction rates dependent on temperature, pressure, and catalytic activity of host sediments.

Industrial Extraction Methods

In petroleum exploration, triaromatic steranes are isolated from crude oil or bitumen using liquid chromatography (e.g., silica gel columns) followed by gas chromatography-mass spectrometry (GC-MS) purification . Their low solubility in polar solvents necessitates the use of toluene or dichloromethane for extraction.

Analytical Methodologies for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing C20 Triaromatic sterane due to its high resolution and sensitivity. The compound elutes at specific retention indices (e.g., ~2,800–3,000 on a DB-5 column) and exhibits characteristic fragment ions at m/zm/z 231, 245, and 259, corresponding to the loss of methyl groups and aromatic ring cleavage .

Table 2: GC-MS Parameters for C20 Triaromatic Sterane Analysis

ParameterValue
Column TypeDB-5MS (60 m × 0.25 mm × 0.25 μm)
Oven Program50°C (2 min) → 320°C at 4°C/min
Ionization ModeElectron Impact (70 eV)
Key Fragment Ions231, 245, 259

Stable Carbon Isotope Analysis

Compound-specific isotope analysis (CSIA) of δ13C\delta^{13}\text{C} values provides insights into the biological precursors and depositional environments. C20 Triaromatic sterane typically exhibits δ13C\delta^{13}\text{C} values between -28‰ and -24‰, aligning with marine algal origins .

Applications in Geochemical and Environmental Studies

Thermal Maturity Assessment

The ratio of triaromatic to monoaromatic steranes (e.g., TA/(TA+MA)) serves as a robust thermal maturity indicator. Values exceeding 0.7 correlate with peak oil generation (Vitrinite Reflectance0.91.1%\text{Vitrinite Reflectance} \sim 0.9–1.1\%), while lower ratios suggest immature or overmature sediments .

Paleoenvironmental Reconstruction

High concentrations of C20 Triaromatic sterane in lacustrine or marine shales indicate anoxic, sulfur-rich depositional environments. Conversely, its absence in terrestrial sediments suggests oxidative conditions or microbial degradation.

Petroleum-Source Rock Correlation

In the Niger Delta Basin, C20 Triaromatic sterane fingerprints have been used to link reservoired oils to Upper Cretaceous source rocks, resolving migration pathways and charge history .

Chemical Stability and Reactivity

Thermal Degradation

At temperatures >200°C, C20 Triaromatic sterane undergoes condensation reactions, forming higher polycyclic aromatic hydrocarbons (PAHs). This limits its utility in high-maturity (>1.3% RoR_o) systems.

Oxidative Resistance

The aromatic rings confer resistance to oxidation, though prolonged exposure to H2O2\text{H}_2\text{O}_2 or KMnO4\text{KMnO}_4 can yield ketone derivatives (e.g., 17-ketotriaromatic sterane) .

Comparative Analysis with Related Biomarkers

Monoaromatic vs. Triaromatic Steranes

Monoaromatic steranes (e.g., C27 monoaromatic) degrade at lower thermal stresses (Ro<0.7%R_o < 0.7\%), whereas triaromatic structures persist into the gas window (Ro>1.0%R_o > 1.0\%) .

Hopanes and Triterpanes

Unlike pentacyclic hopanes, C20 Triaromatic sterane lacks the bacteriohopanetetrol backbone, making it specific to eukaryotic input.

Future Research Directions

  • High-Resolution Mass Spectrometry: Advanced HR-MS techniques could resolve isomeric triaromatic steranes in complex matrices.

  • Biodegradation Studies: Quantifying microbial degradation pathways under anaerobic conditions.

  • Synthetic Analogues: Developing labeled standards for improved quantification in low-abundance samples.

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